

# Head-to-head comparison of Shp2-IN-33 with other allosteric inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-33 |           |
| Cat. No.:            | B15623344  | Get Quote |

# A Head-to-Head Comparison of Allosteric SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of three prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099, TNO155, and RMC-4630. Despite a comprehensive search, no publicly available preclinical data was found for a compound designated "Shp2-IN-33." Therefore, this comparison focuses on these three well-characterized inhibitors, which are frequently cited in preclinical and clinical research.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] Allosteric inhibitors stabilize SHP2 in an inactive conformation, preventing its activation and downstream signaling.[4] This guide summarizes key preclinical data to aid researchers in evaluating and selecting appropriate inhibitors for their studies.

### **Quantitative Data Comparison**



The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of SHP099, TNO155, and RMC-4630 based on available preclinical data.

Table 1: Biochemical Inhibitory Potency against SHP2

| Inhibitor | IC50 (nM) | Assay Conditions                                                               |
|-----------|-----------|--------------------------------------------------------------------------------|
| SHP099    | 71        | Full-length SHP2 with 2P-IRS-<br>1 peptide activation, DiFMUP<br>substrate.[1] |
| TNO155    | 11        | Wild-type SHP2.[2][5]                                                          |
| RMC-4630  | 1.29      | Full-length SHP2, probe substrate.                                             |

Table 2: Cellular Potency in Inhibiting pERK

| Inhibitor  | Cell Line | IC50 (nM) |
|------------|-----------|-----------|
| SHP099     | KYSE-520  | ~250      |
| MDA-MB-468 | ~250      |           |
| TNO155     | KYSE-520  | 8         |
| RMC-4630   | PC9       | 14        |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models



| Inhibitor                       | Xenograft Model                | Dosing Regimen                                     | Tumor Growth Inhibition (TGI) / Effect                       |
|---------------------------------|--------------------------------|----------------------------------------------------|--------------------------------------------------------------|
| SHP099                          | KYSE-520                       | 100 mg/kg, oral, daily                             | Marked tumor growth inhibition.[1]                           |
| B16F10                          | 75-100 mg/kg, oral,<br>daily   | Reduced tumor growth.[6]                           |                                                              |
| HNSCC PDX                       | 75 mg/kg, oral, 6<br>days/week | Antitumor effects observed.[7]                     |                                                              |
| TNO155                          | HT-29                          | 20 mg/kg, oral, twice<br>daily                     | Moderate tumor<br>growth inhibition as a<br>single agent.[8] |
| Kelly (Neuroblastoma)           | 20 mg/kg, oral, twice<br>daily | Delayed tumor<br>growth.[8]                        |                                                              |
| RMC-4630                        | KRAS-mutant NSCLC              | Not specified                                      | Disease control rate of 58% in patients.[9]                  |
| RPMI-8226 (Multiple<br>Myeloma) | 30 mg/kg, oral, daily          | Reduced tumor size,<br>growth, and weight.<br>[10] |                                                              |

## **Signaling Pathways and Experimental Workflows**

To provide a comprehensive understanding of the mechanism of action and evaluation methods for these inhibitors, the following diagrams illustrate the relevant signaling pathway and typical experimental workflows.





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sellerslab.org [sellerslab.org]
- 2. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Head-to-head comparison of Shp2-IN-33 with other allosteric inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623344#head-to-head-comparison-of-shp2-in-33-with-other-allosteric-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com